molecular formula C14H9NO3 B1266790 N-(4-Hydroxyphenyl)Phthalimide CAS No. 7154-85-0

N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790
CAS No.: 7154-85-0
M. Wt: 239.23 g/mol
InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)Phthalimide is an organic compound with the molecular formula C14H9NO3 It is a derivative of phthalimide, where the phthalimide ring is substituted with a 4-hydroxyphenyl group

Scientific Research Applications

N-(4-Hydroxyphenyl)Phthalimide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, polymers, and agrochemicals.

Safety and Hazards

“N-(4-Hydroxyphenyl)Phthalimide” may be irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)Phthalimide can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)Phthalimide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form N-(4-Hydroxyphenyl)phthalamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-(4-Hydroxyphenyl)phthalamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)Phthalimide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phthalimide ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)phthalamide
  • N-(4-Hydroxyphenyl)glycine
  • N-(4-Hydroxyphenyl)-4-methoxybenzamide

Comparison: N-(4-Hydroxyphenyl)Phthalimide is unique due to the presence of both the phthalimide ring and the 4-hydroxyphenyl group This combination imparts distinct chemical properties and reactivity compared to similar compounds For example, N-(4-Hydroxyphenyl)phthalamide lacks the imide functionality, which affects its reactivity and applications

Properties

IUPAC Name

2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOJUGXERSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291188
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-85-0
Record name 7154-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

360 g (2.43 mol) of phthalic anhydride are used as initial charge in 1.2 l of DMF (dimethylformamide) in a round-bottomed flask. 264 g (2.42 mol) of aminophenol are added slowly to this mixture. The mixture is stirred at 140° C. for 8 hours. During this period, water is removed by distillation by way of the head of a column. The mixture is permitted to cool to room temperature, and the precipitated solid is removed by suction filtration. The solid is washed first with water and then with ethanol, and is then dried in vacuo. This gives 445 g of a beige-coloured solid.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?

A: this compound is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].

Q2: How is this compound used in polymer synthesis?

A: this compound and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, this compound can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].

Q3: What are the benefits of incorporating this compound into polymers?

A: Polymers incorporating this compound and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.

Q4: Are there any challenges associated with using this compound in polymer synthesis?

A: While this compound offers benefits, challenges exist. For example, direct self-polycondensation of this compound-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.

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